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molecular formula C8H9N3O4 B8780289 Ethyl 2-(5-nitropyrazin-2-yl)acetate

Ethyl 2-(5-nitropyrazin-2-yl)acetate

Cat. No. B8780289
M. Wt: 211.17 g/mol
InChI Key: KRBUBEUNXXGOHJ-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

A mixture of tert-butyl ethyl (5-nitropyrazine-2-yl)propanedioate (10.7 g, 34.4 mmol) in 30 mL of TFA and 30 mL DCM was stirred at 35° C. for 3 hours before concentrated to dryness. The residue was dissolved in 200 mL of EtOAc and washed with water (25 mL) and brine (25 mL), dried over anhydrous Na2SO4 and concentrated to afford ethyl (5-nitropyrazine-2-yl)acetate.
Name
tert-butyl ethyl (5-nitropyrazine-2-yl)propanedioate
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]=[CH:6][C:7]([CH:10](C(OCC)=O)[C:11]([O:13][C:14](C)(C)[CH3:15])=[O:12])=[N:8][CH:9]=1)([O-:3])=[O:2]>C(O)(C(F)(F)F)=O.C(Cl)Cl>[N+:1]([C:4]1[N:5]=[CH:6][C:7]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
tert-butyl ethyl (5-nitropyrazine-2-yl)propanedioate
Quantity
10.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1N=CC(=NC1)C(C(=O)OC(C)(C)C)C(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
was stirred at 35° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
before concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 mL of EtOAc
WASH
Type
WASH
Details
washed with water (25 mL) and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1N=CC(=NC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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